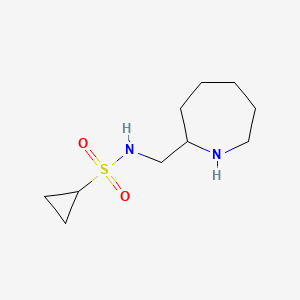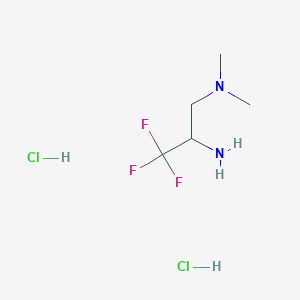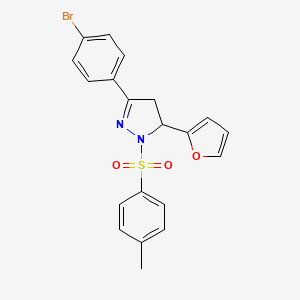![molecular formula C22H18FN3O2S2 B2727234 N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794931-99-9](/img/structure/B2727234.png)
N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Imaging
A novel series of compounds related to 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives similar to the chemical , has been reported for selective imaging of the translocator protein (18 kDa) using PET (Positron Emission Tomography). Such compounds, with a fluorine atom incorporated in their structure, are designed for in vivo imaging, highlighting their application in diagnostic imaging and neuroscience research to study neuroinflammatory processes, among others (Dollé et al., 2008).
Dual Inhibitory Activity
Compounds based on the thieno[3,2-d]pyrimidine scaffold have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their significance in the development of new anticancer agents. This highlights their application in cancer chemotherapy by targeting key enzymes involved in nucleotide biosynthesis, crucial for DNA replication and repair (Gangjee et al., 2008).
Anti-inflammatory and Antitumor Activity
Derivatives of N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been explored for anti-inflammatory and antitumor activities. This includes the synthesis of novel compounds with significant anti-inflammatory activity, as well as compounds with potent anticancer activity against various cancer cell lines, underscoring their potential in the development of new therapeutic agents for inflammatory diseases and cancer (Sunder & Maleraju, 2013); (Hafez & El-Gazzar, 2017).
Molecular Structure and Drug Design
The crystal structure analysis of related compounds provides valuable insights into their molecular conformation, hydrogen bonding, and potential for drug design. This information is crucial for understanding the interaction mechanisms with biological targets and optimizing pharmacokinetic and pharmacodynamic properties (Subasri et al., 2016).
Antimicrobial and Herbicidal Activity
Research into compounds with a similar chemical structure has also identified their application in antimicrobial and herbicidal activities. This includes the design and synthesis of novel derivatives with significant efficacy against various bacterial and fungal pathogens, as well as dicotyledonous weeds, demonstrating their potential in agricultural chemistry and infectious disease treatment (Kerru et al., 2019); (Wu et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-14-4-3-5-17(12-14)26-21(28)20-18(10-11-29-20)24-22(26)30-13-19(27)25(2)16-8-6-15(23)7-9-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULESBBWXLVLLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2727152.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2727155.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2727158.png)

![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2727161.png)
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2727162.png)


![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2727168.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2727169.png)
![ethyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727172.png)